molecular formula C17H18N2O4S2 B2655426 N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1798522-24-3

N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2655426
CAS No.: 1798522-24-3
M. Wt: 378.46
InChI Key: RPWFNQIRJWLDFJ-UHFFFAOYSA-N
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Description

The compound N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is an ethanediamide derivative featuring two distinct substituents:

  • Oxolan-2-ylmethyl group: A tetrahydrofuran (THF) ring-derived moiety, enhancing solubility in polar organic solvents due to its oxygen heteroatom.

This compound’s structural complexity suggests applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence. Its synthesis likely involves coupling thiophene carbonyl chloride intermediates with oxolanmethylamine, analogous to methods in related amide syntheses .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c20-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h2,4-6,8,11H,1,3,7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFNQIRJWLDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium t-butoxide under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N’-[

Biological Activity

N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound characterized by its complex structure, which incorporates oxolane and thiophene rings. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a probe for studying various biochemical pathways.

Chemical Structure

The compound's IUPAC name is N'-(oxolan-2-yl)methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide. Its molecular formula is C17H18N2O4S2C_{17}H_{18}N_2O_4S^2, and it possesses a unique arrangement of functional groups that may influence its biological activity.

Synthesis

The synthesis typically involves several steps, including:

  • Formation of the Oxolane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thiophene Functionalization : The introduction of thiophene moieties is often achieved via Friedel-Crafts acylation.
  • Amide Formation : The final step involves coupling the oxolane and thiophene intermediates to form the amide linkage.

These reactions often require specific catalysts and controlled conditions to optimize yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate enzyme activity or receptor interactions, potentially influencing signaling pathways associated with inflammation and cancer.

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of thiophene compounds, similar to this compound, showed significant cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents.
  • Inflammation Modulation : Research has highlighted the role of thiophene derivatives in inhibiting pro-inflammatory cytokines, suggesting that the compound may reduce inflammation effectively in preclinical models.
  • Targeted Drug Delivery : The unique structure allows for potential applications in targeted drug delivery systems, enhancing the therapeutic index of existing drugs.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
N1-(isoxazol-3-yl)-N2-(phenylmethyl)oxalamideStructureAnticancerSimilar mechanism of action
N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamideStructureAnti-inflammatoryShares structural similarities
N1-(isoxazol-3-yl)-N2-(furan-2-ylmethyl)oxalamideStructureAntimicrobialDifferent biological target

Comparison with Similar Compounds

Structural Analogues

a) N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (5-36)
  • Core Structure : Carboxamide with pentane-diyl linkage and 3-methoxybenzyl-thiophene substituents.
  • Key Differences : Replaces ethanediamide with carboxamide and lacks the oxolan group.
  • Synthesis : Uses lithium bis(trimethylsilyl)amide and 3-methoxybenzylbromide, yielding analogues with methoxybenzyl-thiophene motifs .
b) N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Core Structure : Single carboxamide with nitro-substituted phenyl and thiophene groups.
  • Key Differences : Simpler backbone (carboxamide vs. ethanediamide) and nitro group for electronic modulation.
  • Structural Features : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing .
c) N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(pyridinyl)ethyl]ethanediamide
  • Core Structure : Ethanediamide with methoxy-methylbenzyl and pyridinylethyl groups.
  • Key Differences: Pyridinyl vs.
a) 5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a)
  • Core Structure: Thiophene carboxamide with chloroacetamido and cyano groups.
  • Key Differences: Chloro and cyano substituents enhance electrophilicity, unlike the target compound’s thiophene-carbonyl group.
  • Synthesis : Reflux with chloroacetyl chloride yields 70% product .
b) N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
  • Core Structure: Isoxazole-carboxamide with methylthiophene and diethylaminophenyl groups.
  • Key Differences : Isoxazole ring introduces rigidity compared to the ethanediamide’s flexible backbone .

Physicochemical and Structural Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Features
Target Compound Ethanediamide Oxolan-2-ylmethyl, [5-(thiophene-2-carbonyl)thiophen-2-yl]methyl Not reported Not reported Bithiophene-carbonyl group for extended conjugation; oxolan enhances solubility
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (5-36) Carboxamide 3-Methoxybenzyl, thiophene Not reported Not reported Pentane-diyl linker for structural flexibility
N-(2-Nitrophenyl)thiophene-2-carboxamide Carboxamide 2-Nitrophenyl, thiophene 397 K (124°C) Not reported Dihedral angles (8.5–13.5°) between aromatic rings
5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide Carboxamide Chloroacetamido, cyano, methyl Not reported 70 Dual chloroacetamido groups for reactivity

Q & A

Q. Characterization Table :

TechniqueKey Peaks/FeaturesPurpose
¹H NMR δ 7.2–7.8 ppm (thiophene protons), δ 3.5–4.2 ppm (oxolane CH₂)Confirm connectivity and purity
FT-IR ~1670 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (N-H bend)Validate amide bond formation
Elemental Analysis ≤0.3% deviation from theoretical C/H/N/S valuesAssess bulk purity

Advanced: How can contradictions in crystallographic data during structure refinement be resolved?

Answer:
Common issues include twinning , disordered solvent , or anisotropic displacement conflicts . Methodological approaches:

  • SHELXL Integration : Use the TWIN and BASF commands in SHELXL to model twinning. For disordered regions, apply PART and SUMP constraints to refine occupancy .
  • WinGX Validation : Cross-check Hirshfeld surface analysis and residual density maps to identify unmodeled electron density. Adjust ADPs (anisotropic displacement parameters) iteratively .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions, ensuring consistency with observed packing motifs .

Q. Example Workflow :

Import data into WinGX and generate preliminary models with SHELXS.

Refine using SHELXL with restraints for disordered moieties.

Validate hydrogen-bonding patterns against theoretical predictions (e.g., Cambridge Structural Database).

Basic: Which spectroscopic methods are essential for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign all protons and carbons, focusing on:
    • Thiophene aromaticity (δ 120–140 ppm in ¹³C).
    • Oxolane methylene protons (δ 3.5–4.2 ppm).
    • Amide NH signals (δ 8.0–10.0 ppm, exchangeable with D₂O) .
  • FT-IR : Confirm carbonyl stretches (1650–1700 cm⁻¹) and absence of unreacted amine groups.
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical m/z values (±5 ppm).

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, in thiophene acylation, optimize temperature (60–100°C) and Lewis acid concentration (AlCl₃, 1–3 equiv) .
  • In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and identify intermediates.
  • Purification Tactics : For polar byproducts, use mixed-mode SPE (solid-phase extraction) or gradient elution in HPLC.

Q. Optimization Table :

StepCritical VariablesOptimal ConditionsYield Improvement
AcylationCatalyst (AlCl₃), Temp, Time2.5 equiv AlCl₃, 80°C, 6 h72% → 89%
Amide CouplingSolvent (DMF vs. THF)DMF with 0.1 M EDC/HOBt65% → 82%

Basic: How is hydrogen bonding analyzed in the crystal structure?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using software like Mercury or PLATON.
  • SHELXL Commands : Utilize HFIX and AFIX to model H-atom positions. Validate with H-bond tables in CIF outputs .

Q. Example H-Bond Metrics :

Donor–AcceptorDistance (Å)Angle (°)Symmetry Code
N–H···O=C2.89158x, y, z

Advanced: How to address discrepancies in biological activity data?

Answer:

  • Purity Assessment : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials). Require ≥95% purity for bioassays .
  • Stereochemical Validation : Re-examine crystallographic data for racemic vs. enantiopure forms. Compare CD spectra if chirality is suspected .
  • Target Interaction Studies : Perform molecular docking (AutoDock Vina) to assess binding modes. Cross-validate with SPR (surface plasmon resonance) for affinity measurements.

Q. Troubleshooting Table :

IssueProbable CauseSolution
Low IC₅₀ variabilityImpurity masking activityRepurify via prep-HPLC
Inconsistent EC₅₀Stereochemical heterogeneityRecrystallize with chiral auxiliaries

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